Cas no 2247103-07-5 (3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride)

3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative used primarily as a reactive intermediate in organic synthesis and medicinal chemistry. Its key structural features include a sulfonyl fluoride group, which exhibits high electrophilicity and selectivity in sulfur(VI)-fluoride exchange (SuFEx) click chemistry applications. The chloro and methoxymethoxy substituents enhance its versatility in cross-coupling reactions and further functionalization. This compound is particularly valued for its stability under mild conditions and its utility in constructing complex molecular architectures, such as pharmaceuticals and agrochemicals. Its reactivity profile makes it a useful tool for researchers exploring sulfur-based covalent inhibitors or polymer modifications.
3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride structure
2247103-07-5 structure
Product name:3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
CAS No:2247103-07-5
MF:C8H8ClFO4S
MW:254.663124084473
CID:5958459
PubChem ID:165719433

3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2247103-07-5
    • EN300-6493350
    • 3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
    • 3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
    • Inchi: 1S/C8H8ClFO4S/c1-13-5-14-8-3-2-6(4-7(8)9)15(10,11)12/h2-4H,5H2,1H3
    • InChI Key: OAFPNNBGQMLQFB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OCOC)S(=O)(=O)F

Computed Properties

  • Exact Mass: 253.9815858g/mol
  • Monoisotopic Mass: 253.9815858g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61Ų
  • XLogP3: 2.2

3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493350-2.5g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
2.5g
$2268.0 2023-05-31
Enamine
EN300-6493350-1.0g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
1g
$1157.0 2023-05-31
Enamine
EN300-6493350-10.0g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
10g
$4974.0 2023-05-31
Enamine
EN300-6493350-0.1g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
0.1g
$1019.0 2023-05-31
Enamine
EN300-6493350-0.5g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
0.5g
$1111.0 2023-05-31
Enamine
EN300-6493350-0.25g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
0.25g
$1065.0 2023-05-31
Enamine
EN300-6493350-5.0g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
5g
$3355.0 2023-05-31
Enamine
EN300-6493350-0.05g
3-chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride
2247103-07-5
0.05g
$972.0 2023-05-31

Additional information on 3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride

Research Briefing on 3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl Fluoride (CAS: 2247103-07-5) in Chemical Biology and Pharmaceutical Applications

3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride (CAS: 2247103-07-5) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This sulfonyl fluoride derivative is recognized for its unique reactivity as a covalent inhibitor, particularly in the context of targeted protein modification and drug discovery. The compound's structural features, including the chloro and methoxymethoxy substituents, contribute to its selective binding properties, making it a valuable tool for probing biological systems and developing novel therapeutics.

Recent studies have highlighted the role of 3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride in activity-based protein profiling (ABPP). Researchers have utilized this compound as a warhead in covalent inhibitors designed to target specific enzyme families, such as serine hydrolases and proteases. The sulfonyl fluoride moiety reacts selectively with active-site nucleophiles, enabling the identification and characterization of enzyme function in complex biological samples. This approach has proven particularly useful in the study of disease-related enzymatic pathways and the discovery of potential drug targets.

In synthetic chemistry applications, 2247103-07-5 has emerged as a versatile building block for the development of sulfonamide-based compounds. The methoxymethoxy protecting group offers synthetic advantages, allowing for selective deprotection and further functionalization under mild conditions. Several research groups have reported innovative synthetic routes incorporating this compound as a key intermediate in the preparation of biologically active molecules with improved pharmacological properties.

From a drug discovery perspective, the unique properties of 3-Chloro-4-(methoxymethoxy)benzene-1-sulfonyl fluoride have enabled the development of covalent inhibitors with enhanced selectivity profiles. Recent publications demonstrate its application in creating irreversible inhibitors for challenging targets, where traditional reversible inhibitors have shown limitations. The compound's ability to form stable covalent bonds with target proteins while maintaining good pharmacokinetic properties makes it particularly valuable in addressing unmet medical needs in areas such as oncology and infectious diseases.

Ongoing research continues to explore the full potential of this compound, with particular focus on optimizing its reactivity and selectivity for specific biological targets. The development of new derivatives based on the 2247103-07-5 scaffold shows promise for creating next-generation covalent drugs with improved safety and efficacy profiles. As the field of covalent drug discovery advances, this compound is likely to play an increasingly important role in both basic research and therapeutic development.

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